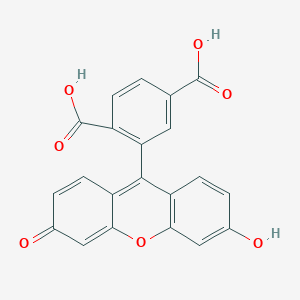

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

Descripción

Propiedades

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILMHDCPZJTMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369344 | |

| Record name | ST51005980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76608-15-6 | |

| Record name | ST51005980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid: A Novel Xanthene Derivative for Advanced Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid, a novel fluorescent molecule with significant potential in various scientific and biomedical fields. While this specific compound is not extensively documented in current literature, its structure, based on the well-established xanthene scaffold, allows for robust predictions of its properties, synthesis, and applications. This document will delve into the core chemical features of this molecule, propose a detailed synthesis protocol, and explore its prospective uses, particularly in drug development and bio-imaging. All information is grounded in the established chemistry of analogous compounds, such as fluorescein and its carboxy derivatives.[1][2]

Introduction to the Xanthene Class and the Significance of a Terephthalic Acid Moiety

Xanthene derivatives are a cornerstone of fluorescent probe technology, with prominent members like fluorescein, rhodamine, and eosin being indispensable tools in biological research.[3] Their utility stems from their excellent photophysical properties, including high absorption coefficients, significant fluorescence quantum yields, and good photostability.[3][4] The core 3-hydroxy-6-oxo-xanthene structure is responsible for the characteristic fluorescence of these dyes.

The introduction of a terephthalic acid group at the 9-position of the xanthene core is a strategic modification. Terephthalic acid is a benzene ring substituted with two carboxylic acid groups at positions 1 and 4.[5][6] This moiety is anticipated to confer several advantageous properties to the parent xanthene structure:

-

Enhanced Aqueous Solubility: The two carboxylic acid groups will significantly increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers, which is crucial for biological applications.

-

Dual Conjugation Sites: The presence of two carboxylic acid groups offers the potential for conjugation to two different biomolecules or surfaces, enabling the creation of complex bioprobes or materials.

-

Modified Spectroscopic Properties: The electronic nature of the terephthalic acid ring may influence the absorption and emission spectra of the xanthene core, potentially leading to novel sensing capabilities.

Proposed Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below. This structure is analogous to fluorescein, with the key difference being the substitution of the phthalic acid moiety with terephthalic acid.

Caption: Proposed chemical structure of this compound.

Table 1: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C₂₈H₁₆O₈ | Based on structural drawing |

| Molecular Weight | ~480.43 g/mol | Calculated from the molecular formula |

| Appearance | Orange to red powder | Similar to fluorescein and its derivatives[7] |

| Solubility | Soluble in DMSO, DMF, and aqueous base | The carboxylic acid groups enhance solubility in polar and basic media[2] |

| Excitation Max (λex) | ~495 nm | Similar to 5(6)-carboxyfluorescein[1][8] |

| Emission Max (λem) | ~520 nm | Similar to 5(6)-carboxyfluorescein[8] |

| Quantum Yield | High | A characteristic feature of the fluorescein core[3] |

| pH Sensitivity | Fluorescence intensity expected to be pH-dependent | The phenolic hydroxyl and carboxylic acid groups' ionization state will affect fluorescence |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a Friedel-Crafts acylation-condensation reaction, a well-established method for producing xanthene dyes.[9][10][11] This would involve the reaction of resorcinol with 1,2,4-benzenetricarboxylic anhydride (trimellitic anhydride) in the presence of a strong acid catalyst.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

-

Resorcinol

-

1,2,4-Benzenetricarboxylic anhydride (Trimellitic anhydride)

-

Methanesulfonic acid[10]

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (optional, for oxidation)

-

Anhydrous solvents (e.g., Dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2 equivalents of resorcinol and 1 equivalent of trimellitic anhydride.

-

Catalyst Addition: Carefully add methanesulfonic acid to the mixture to act as both the solvent and the acid catalyst.[10]

-

Condensation: Heat the reaction mixture to 80-100°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is expected to proceed over several hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate of the crude product should form.

-

Oxidation (if necessary): The initial product may be in a reduced "leuco" form. To obtain the fluorescent xanthene, oxidation may be required. This can often be achieved by stirring the aqueous suspension in the presence of air or by using a chemical oxidant like DDQ in an organic solvent.[12]

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis and Fluorescence Spectroscopy.

Potential Applications in Research and Drug Development

The unique structural features of this compound open up a range of potential applications.

Fluorescent Labeling and Bio-imaging

The carboxylic acid groups can be readily activated (e.g., as N-hydroxysuccinimide esters) for covalent attachment to the primary amine groups of biomolecules such as proteins, antibodies, and nucleic acids. This would enable the use of the compound as a fluorescent label for:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of labeled biomolecules within cells.

-

Flow Cytometry: Quantifying and sorting cells based on the presence of labeled markers.

-

Immunoassays: Detecting and quantifying antigens or antibodies in complex biological samples.

Caption: Workflow for bioconjugation and subsequent applications.

Development of pH Sensors

The fluorescence of fluorescein and its derivatives is known to be pH-sensitive. The multiple ionizable groups (two carboxylic acids and one phenol) on this compound could lead to a complex and potentially highly sensitive pH response. This could be exploited to develop fluorescent probes for measuring pH in various biological compartments.

Drug Delivery and Theranostics

The dicarboxylic acid functionality provides a versatile platform for creating more complex molecular constructs. For instance, one carboxylic acid could be used to attach the fluorophore to a drug molecule, while the other could be conjugated to a targeting ligand (e.g., a peptide that binds to a specific cancer cell receptor). This would create a "theranostic" agent that simultaneously delivers a therapeutic and allows for fluorescent tracking of its biodistribution.

Conclusion

This compound represents a promising, albeit currently under-explored, addition to the xanthene dye family. Its predicted properties, including enhanced water solubility, dual conjugation capability, and robust fluorescence, make it a highly attractive candidate for a wide array of applications in life sciences and medicine. The proposed synthesis is based on well-established chemical principles, suggesting that this novel compound is readily accessible for further investigation. Future research should focus on the practical synthesis, purification, and detailed characterization of this molecule to validate its predicted properties and unlock its full potential as a valuable tool for researchers and drug development professionals.

References

-

6-Carboxyfluorescein. Wikipedia. [Link]

-

Carboxyfluorescein Dye Profile. FluoroFinder. [Link]

-

REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. IJRPC. [Link]

-

A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES. Informative Journals. [Link]

-

5(6)-Carboxyfluorescein Revisited: New Protecting Group, Separation of Isomers, and their Spectral Properties on Oligonucleotides. Bioconjugate Chemistry - ACS Publications. [Link]

-

Application of a xanthene dye, eosin Y, as spectroscopic probe in chemical and pharmaceutical analysis; a review. Scite.ai. [Link]

-

Xanthene-based functional dyes: towards new molecules operating in the near-infrared region. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Application of a xanthene dye, eosin Y, as spectroscopic probe in chemical and pharmaceutical analysis; A review. ResearchGate. [Link]

-

A review ofsynthesis of fluorescein based advanced materials. International Scientific Organization. [Link]

-

Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry - ACS Publications. [Link]

-

SYNTHESIS OF FLUORESCEIN, a fluorescent dye. [Link]

-

2,5-bis(6-hydroxy-3-oxo-3H-xanthen-9-yl) terephthalic acid. PubChem. [Link]

-

Synthesis of Fluorinated Fluoresceins. Semantic Scholar. [Link]

-

Synthesis of fluorescein derivatives containing metal-coordinating heterocycles. ResearchGate. [Link]

-

Terephthalic acid. Wikipedia. [Link]

-

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-isothiocyanatobenzoic acid. PubChem. [Link]

-

Terephthalic acid. NIST WebBook. [Link]

-

2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. PubChem. [Link]

-

Synthesis of Mixed Heterocycles from Terephtalic Acid. Sciforum. [Link]

-

Efficient Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-one Fluorophores. [Link]

-

Efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. PubMed. [Link]

-

2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid. ChemBK. [Link]

Sources

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]

- 3. scite.ai [scite.ai]

- 4. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 6. Terephthalic acid [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. iscientific.org [iscientific.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chimique.wordpress.com [chimique.wordpress.com]

- 12. Efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein-functionalized terephthalic acid derivatives

An In-Depth Technical Guide to Fluorescein-Functionalized Terephthalic Acid Derivatives

Abstract

represent a versatile and powerful class of molecular constructs at the intersection of materials science, chemical biology, and drug development. By covalently linking the exceptional photophysical properties of fluorescein with the structural rigidity and versatile coordination chemistry of terephthalic acid, these derivatives have emerged as critical components in the rational design of advanced functional materials. This guide provides a comprehensive overview of their synthesis, photophysical characterization, and diverse applications, with a focus on fluorescent probes, bioimaging agents, and as building blocks for Metal-Organic Frameworks (MOFs). We offer field-proven insights into experimental design, detailed protocols for synthesis and application, and a forward-looking perspective on the future of this promising molecular class.

Introduction: The Rationale for Convergence

The strategic fusion of distinct molecular entities to create novel functionalities is a cornerstone of modern chemical science. are a prime example of this paradigm. Fluorescein, a xanthene dye first synthesized in 1871, is renowned for its high fluorescence quantum yield, excellent water solubility, and a visible excitation/emission profile compatible with standard optical instrumentation[][2]. However, its utility can be limited by environmental sensitivities, particularly to pH, and a propensity for photobleaching[3][4].

Terephthalic acid, a commodity chemical, is a bifunctional aromatic dicarboxylic acid. Its rigid, linear geometry makes it an ideal structural scaffold and a fundamental precursor for polyesters like polyethylene terephthalate (PET) and high-performance polymers such as Kevlar[5][6]. In the realm of advanced materials, it is a ubiquitous linker for the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs)[5].

By functionalizing terephthalic acid with fluorescein, we create a hybrid molecule that marries the brilliant fluorescence of the dye with the robust structural and coordinating properties of the acid. This unlocks a host of advanced applications, from creating highly sensitive and selective chemical sensors to building fluorescent MOFs for targeted drug delivery and bioimaging[7][8].

Synthesis and Functionalization Strategies

The creation of a stable conjugate between fluorescein and terephthalic acid hinges on the formation of a robust covalent bond, typically an amide or ester linkage. The choice of synthetic route is dictated by the available reactive groups on each precursor.

Core Principle: Amide Bond Formation

The most common and stable linkage is the amide bond, formed between an amine-functionalized precursor and a carboxyl-activated precursor.

-

Route A: Fluorescein Isothiocyanate (FITC) Pathway: A widely used method involves reacting an amine-functionalized terephthalic acid derivative with Fluorescein Isothiocyanate (FITC). FITC features a highly reactive isothiocyanate group (–N=C=S) that readily couples with primary amines under mild conditions to form a stable thiourea bond[9][10]. This is often the preferred method due to the commercial availability of FITC isomers (5-FITC and 6-FITC) and the high efficiency of the reaction[3].

-

Route B: Carbodiimide-Mediated Coupling: An alternative and highly versatile strategy involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate a carboxylic acid group for reaction with a primary amine[11]. This allows for two possibilities:

-

Activating Fluorescein: A fluorescein derivative with a carboxylic acid (e.g., 5(6)-Carboxyfluorescein) is activated with EDAC, often in the presence of N-hydroxysuccinimide (NHS) or its sulfo-analog to form a more stable active ester, which then reacts with an amino-functionalized terephthalic acid[12].

-

Activating Terephthalic Acid: One of the carboxylic acid groups on terephthalic acid is activated to react with an amine-functionalized fluorescein (e.g., 5-Aminofluorescein).

-

The carbodiimide route offers greater flexibility but requires careful control of reaction conditions to prevent side reactions and ensure efficient coupling[13].

Causality in Experimental Design

-

Choice of Solvent: Reactions are typically conducted in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which can solubilize both the polar fluorescein derivatives and the aromatic terephthalic acid precursors[9].

-

pH Control: For FITC coupling, a slightly basic pH (8.0-9.0) is crucial. This ensures that the target primary amine is deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate group, while minimizing hydrolysis of the FITC[10].

-

Purification: Post-synthesis purification is critical. Due to the high absorptivity of fluorescein, even trace impurities can interfere with spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating the desired product with high purity.

Below is a generalized workflow for the synthesis and validation of these derivatives.

Caption: Figure 1: General Experimental Workflow. From synthesis to application.

Spectroscopic and Photophysical Properties

The defining characteristic of these derivatives is their fluorescence. Understanding their photophysical behavior is paramount for designing effective applications.

Fluorescein's core structure exhibits strong absorption around 490-495 nm and emission in the green region of the spectrum, typically around 515-520 nm[][3]. Key properties are summarized in the table below.

| Property | Typical Value for Fluorescein Derivatives | Significance & Considerations |

| Excitation Max (λex) | ~494 nm | Compatible with common 488 nm laser lines in microscopy and flow cytometry[10]. |

| Emission Max (λem) | ~517 nm | Bright green fluorescence with minimal spectral overlap into the red channel[9]. |

| Molar Extinction (ε) | >75,000 M⁻¹cm⁻¹ | High value indicates very efficient light absorption, contributing to overall brightness[][14]. |

| Quantum Yield (Φ) | Up to ~0.9 in basic conditions | Extremely efficient conversion of absorbed photons to emitted light. Highly sensitive to environment[4][14]. |

| pH Sensitivity | Fluorescence decreases significantly in acidic pH (pKa ~6.4-6.8) | Can be exploited for pH sensing but is a limitation for applications requiring stable fluorescence across pH gradients[9][15]. |

| Photostability | Moderate | Prone to photobleaching under intense or prolonged illumination. Antifade agents are often required for imaging[][3]. |

Quenching Mechanisms

Fluorescence quenching, the decrease in fluorescence intensity, is a critical consideration. It can be a detrimental artifact or a designed sensing mechanism.

-

Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher) in solution, such as iodide ions or molecular oxygen, leading to non-radiative decay[16][17].

-

Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state[16].

-

Photoinduced Electron Transfer (PET): This is a common mechanism in rationally designed probes. Proximity to an electron-donating group, such as a guanine nucleobase, can quench fluorescein's fluorescence[18]. This quenching can be reversed if the interaction is disrupted, forming the basis of many "turn-on" sensors[19].

Key Applications in Research and Development

Fluorescent Probes for Bioimaging and Sensing

The high brightness of fluorescein makes these derivatives excellent probes for cellular imaging. By incorporating the terephthalic acid moiety, the probe's solubility, cell permeability, and targeting capabilities can be modulated.

-

Cellular Imaging: These probes can be used to label and track biomolecules, study cellular uptake, and visualize subcellular compartments[][20]. For instance, phospholipid-mimicking probes containing fluorescein have been synthesized for effective cell membrane staining[20]. Low cytotoxicity is a crucial feature for live-cell imaging applications[21][22].

-

"Turn-On" Sensors: The terephthalic acid scaffold can be further functionalized with a recognition element (e.g., a chelator for a specific metal ion). In the "off" state, the fluorescence is quenched (e.g., via PET). Upon binding the target analyte, a conformational change occurs, disrupting the quenching mechanism and "turning on" the fluorescence[23]. This principle has been successfully used to design highly selective probes for ions like Cu²⁺[21][23].

Caption: Figure 2: 'Turn-On' Sensing Mechanism. Analyte binding restores fluorescence.

Building Blocks for Fluorescent Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal nodes and organic linkers. Using fluorescein-functionalized terephthalic acid as the organic linker directly imbues the resulting MOF with intrinsic fluorescence[24]. This is a powerful strategy for creating functional materials for sensing, drug delivery, and anti-counterfeiting applications[7][24].

-

Sensing Platforms: The porous nature of MOFs allows analytes to diffuse into the framework. If the analyte interacts with the fluorescein moiety, it can modulate the fluorescence, leading to highly sensitive detection[25][26]. The MOF structure can pre-organize the fluorescent linkers, preventing the aggregation-caused quenching (ACQ) that often plagues dyes in the solid state[24].

-

Drug Delivery and Imaging: The pores of the MOF can be loaded with therapeutic agents. The intrinsic fluorescence of the framework allows for simultaneous tracking of the nanocarrier's location within cells or tissues, combining therapy and diagnosis (theranostics)[8][27].

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of N-(4-carboxybenzyl)fluorescein-5-thiourea

This protocol describes the coupling of 4-(aminomethyl)benzoic acid (a terephthalic acid derivative) with fluorescein isothiocyanate (FITC).

Materials:

-

4-(aminomethyl)benzoic acid (Sigma-Aldrich)

-

Fluorescein isothiocyanate, Isomer I (5-FITC) (Thermo Fisher Scientific)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask protected from light, dissolve 151 mg (1.0 mmol) of 4-(aminomethyl)benzoic acid in 10 mL of anhydrous DMF.

-

pH Adjustment: Add 210 µL (1.5 mmol) of triethylamine to the solution to raise the pH to ~9, ensuring the amine is deprotonated.

-

FITC Addition: Slowly add a solution of 389 mg (1.0 mmol) of 5-FITC in 5 mL of anhydrous DMF to the stirring solution.

-

Reaction: Wrap the flask in aluminum foil and allow the reaction to stir at room temperature for 12-16 hours.

-

Precipitation: Pour the reaction mixture into 100 mL of rapidly stirring 0.1 M HCl. A yellow-orange precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water (3 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove unreacted starting materials and salts.

-

Drying: Dry the solid product under high vacuum for 24 hours.

-

Validation & Purification:

-

Verification: Confirm product formation using LC-MS to identify the correct molecular weight (Expected [M+H]⁺: ~541.1 g/mol ).

-

Purification: Purify the crude product using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Final Characterization: Obtain ¹H NMR and ¹³C NMR spectra in DMSO-d₆ to confirm the final structure and purity[28].

-

Protocol 2: Live-Cell Imaging with the Synthesized Probe

This protocol outlines the use of the synthesized derivative for imaging in a mammalian cell line (e.g., HeLa).

Materials:

-

Synthesized and purified fluorescein-terephthalate probe

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

DMSO

-

Confocal Laser Scanning Microscope with a 488 nm laser line

Procedure:

-

Cell Culture: Plate HeLa cells on glass-bottom imaging dishes and culture overnight in DMEM at 37°C and 5% CO₂ until they reach 60-70% confluency.

-

Probe Preparation: Prepare a 10 mM stock solution of the fluorescent probe in DMSO. Immediately before use, dilute the stock solution in pre-warmed DMEM to a final working concentration of 10 µM.

-

Cell Staining: Remove the old media from the cells and wash once with warm PBS. Add the 10 µM probe-containing media to the cells.

-

Incubation: Incubate the cells with the probe for 30 minutes at 37°C[20].

-

Washing: Remove the probe-containing media and wash the cells three times with warm PBS to remove any unbound, extracellular probe.

-

Imaging: Add fresh, pre-warmed DMEM to the cells. Immediately image the cells using a confocal microscope.

-

Excitation: 488 nm

-

Emission: Collect between 500-550 nm[20].

-

-

Cytotoxicity Assessment (Self-Validation): To ensure the probe is not harmful to the cells at the imaging concentration, perform a parallel MTT assay. Incubate cells with various concentrations of the probe (e.g., 0-50 µM) for 24 hours and measure cell viability[21][22].

Challenges and Future Outlook

Despite their versatility, challenges remain. The inherent pH sensitivity of fluorescein can be a significant drawback for quantitative applications in acidic organelles like lysosomes[15]. Furthermore, its moderate photostability compared to newer dyes like the Alexa Fluor or DyLight series can limit long-term time-lapse imaging[3].

The future of this field is bright, with several exciting directions:

-

Multiplexed Sensing: Developing derivatives with sharper emission spectra or incorporating them into Förster Resonance Energy Transfer (FRET) pairs to enable simultaneous detection of multiple analytes.

-

Advanced MOFs: Designing MOFs with stimuli-responsive gates, where the fluorescence is only activated after both the gate is opened and the target is bound, leading to higher-security sensing platforms[7].

-

Theranostic Systems: Integrating these fluorescent linkers into drug-loaded nanoparticles and MOFs for real-time tracking of drug release and therapeutic efficacy in vivo[27][29].

By continuing to innovate at the molecular level, fluorescein-functionalized terephthalic acid derivatives will undoubtedly remain at the forefront of materials science and biomedical research.

References

-

FITC (Fluorescein isothiocyanate) - TdB Labs. (n.d.). TdB Labs. Retrieved February 15, 2026, from [Link]

-

Zhang, Y., et al. (2021). A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

-

Kim, S., et al. (2023). Biomimetic lipid–fluorescein probe for cellular bioimaging. Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

-

Wang, Y., et al. (2016). Fluorescein-Based Chromogenic and Ratiometric Fluorescence Probe for Highly Selective Detection of Cysteine and Its Application in Bioimaging. Analytical Chemistry. Retrieved February 15, 2026, from [Link]

-

Fluorescein isothiocyanate. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Sama, S., et al. (2020). Fluorescein Derivatives. MDPI Encyclopedia. Retrieved February 15, 2026, from [Link]

-

Hötzer, B., et al. (2012). Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. PMC. Retrieved February 15, 2026, from [Link]

-

Munkholm, C., et al. (1990). Intramolecular fluorescence self-quenching of fluoresceinamine. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells. (2023, February 21). MDPI. Retrieved February 15, 2026, from [Link]

-

Functionalized Fluorescent Silica Nanoparticles for Bioimaging of Cancer Cells. (2020, September 29). MDPI. Retrieved February 15, 2026, from [Link]

-

Singh, S., et al. (2010). Nanoparticles for Applications in Cellular Imaging. PMC. Retrieved February 15, 2026, from [Link]

-

Butlin, N. G., et al. (2008). Fluorescence Properties of Fluorescein Isothioyanate (FITC) Immobilized on Microbeads. SPIE Digital Library. Retrieved February 15, 2026, from [Link]

-

van Blaaderen, A., & Vrij, A. (1993). Spectroscopy of Fluorescein (FITC) Dyed Colloidal Silica Spheres. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Wang, L., & Tan, W. (2009). Functionalized Silica Nanoparticles: A Platform for Fluorescence Imaging at the Cell and Small Animal Levels. Accounts of Chemical Research. Retrieved February 15, 2026, from [Link]

-

Voloshin, Y. Z., et al. (2021). Synthesis and spectral characterization of the first fluorescein-tagged iron(ii) clathrochelates, their supramolecular interactions with globular proteins, and cellular uptake. PMC. Retrieved February 15, 2026, from [Link]

-

Ahrens, E. T., et al. (2010). Customizable, multi-functional fluorocarbon nanoparticles for quantitative in vivo imaging using 19F MRI and optical imaging. Radboud Repository. Retrieved February 15, 2026, from [Link]

-

Yang, H., et al. (2011). Fluorescence microscopy of nanoparticles-fluorescein isothiocyanate... ResearchGate. Retrieved February 15, 2026, from [Link]

-

What is Fluorescence Quenching? (2025, October 12). Science Projects and Ideas for Amateur Experimenters. Retrieved February 15, 2026, from [Link]

-

Wang, Y., et al. (2022). Photo-functionalized metal–organic frameworks for anti-counterfeiting applications. Journal of Materials Chemistry C. Retrieved February 15, 2026, from [Link]

-

What is Fluorescence Quenching? (2024, May 2). Edinburgh Instruments. Retrieved February 15, 2026, from [Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). PMC. Retrieved February 15, 2026, from [Link]

-

Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024, June 4). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Khan, A. A., et al. (2021). Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions. Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Kim, H. N., et al. (2014). Synthesis of Novel Fluorescent Dye Based on Fluorescein. Korea Journal Central. Retrieved February 15, 2026, from [Link]

-

Choo, Y. S. L., et al. (2020). Functionalized fluorescent terephthalate monomers and their attempted polyester formation. RSC Advances. Retrieved February 15, 2026, from [Link]

-

Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors. (2025, October 24). MDPI. Retrieved February 15, 2026, from [Link]

-

Metal-organic frameworks as biosensors for luminescence-based detection and imaging. (2016, August 6). The Royal Society. Retrieved February 15, 2026, from [Link]

-

Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

-

Paracetamol from Plastic: Terephthalic Acid as a Sustainable Pharmaceutical Intermediate. (2025, July 8). Pharma's Almanac. Retrieved February 15, 2026, from [Link]

-

Fluorescent “Turn‐on” Sensing Based on Metal–Organic Frameworks (MOFs). (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

A review of synthesis of fluorescein based advanced materials. (n.d.). International Scientific Organization. Retrieved February 15, 2026, from [Link]

-

Terephthalic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. (n.d.). Bioclone. Retrieved February 15, 2026, from [Link]

-

Synthesis of fluorescein derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Uses of PTA Terephthalic acid. (n.d.). Valco Group. Retrieved February 15, 2026, from [Link]

-

Spectral properties of the prototropic forms of fluorescein in aqueous solution. (1994). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Spectroscopic Characterization of Fluorescein- and Tetramethylrhodamine-Labeled Oligonucleotides and Their Complexes With a DNA Template. (2004, October 1). NIST. Retrieved February 15, 2026, from [Link]

-

Chemistry of terephthalate derivatives: a review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Ohkuma, S., & Poole, B. (1981). Fluorescein Conjugates as Indicators of Subcellular pH. A Critical Evaluation. PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 2. journal.kci.go.kr [journal.kci.go.kr]

- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 10. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 11. bioclone.net [bioclone.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stevesopenlab.org [stevesopenlab.org]

- 17. edinst.com [edinst.com]

- 18. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Biomimetic lipid–fluorescein probe for cellular bioimaging [frontiersin.org]

- 21. A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Photo-functionalized metal–organic frameworks for anti-counterfeiting applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. rsc.org [rsc.org]

- 29. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Substituted Terephthalic Acid Fluorophores: Principles, Synthesis, and Applications

Introduction

In the landscape of molecular tools for research and drug development, fluorescent probes are indispensable for their sensitivity and ability to provide real-time, high-resolution insights into biological systems and chemical processes.[1][] Among the vast array of fluorogenic scaffolds, the terephthalic acid core—a simple, robust 1,4-dicarboxy-substituted benzene ring—stands out as a uniquely versatile platform. While intrinsically non-fluorescent in its native state, the targeted introduction of functional groups, particularly at the 2-position, unlocks a rich and tunable photochemistry.

This guide provides an in-depth exploration of 2-substituted terephthalic acid fluorophores. We will move beyond simple descriptions to elucidate the causal mechanisms behind their fluorescence, detail rational synthetic strategies, and showcase their field-proven applications. This document is designed for researchers, chemists, and drug development professionals seeking to leverage these powerful molecules in their work, from fundamental mechanistic studies to the development of advanced diagnostic and material science applications.

The Terephthalic Acid Core: A Profluorophore Activated by Substitution

The utility of the terephthalic acid scaffold lies in its electronic structure. The parent molecule, terephthalic acid (TPA), possesses a symmetric arrangement of electron-withdrawing carboxylic acid groups, resulting in a high-energy lowest unoccupied molecular orbital (LUMO) and a low-energy highest occupied molecular orbital (HOMO). This large HOMO-LUMO gap prevents significant absorption in the UV-visible range and, consequently, it exhibits negligible fluorescence.

The transformation from a non-emissive scaffold to a potent fluorophore is achieved by introducing a substituent at the 2-position (or other positions on the ring), which breaks the molecule's symmetry and fundamentally alters its electronic landscape. An electron-donating group (EDG) at this position, such as a hydroxyl (-OH) or amino (-NH2) group, can participate in intramolecular charge transfer (ICT) upon photoexcitation. This ICT character lowers the energy of the excited state, creating a new, lower-energy de-excitation pathway that manifests as fluorescence.

A quintessential example of this principle is the reaction of terephthalic acid with a hydroxyl radical (•OH). This reaction produces 2-hydroxyterephthalic acid, a highly fluorescent species, and forms the basis of a classic assay for detecting these reactive oxygen species (ROS).[3][4][5] The introduction of the electron-donating hydroxyl group enables the fluorescence, turning a simple chemical reaction into a measurable optical signal.

Caption: General structure of a 2-substituted terephthalic acid fluorophore.

Synthetic Strategies for Functionalization

The rational design of terephthalic acid fluorophores requires robust and adaptable synthetic methodologies. The choice of strategy is dictated by the desired substituent and the required purity for the final application. Two primary approaches dominate the field: direct functionalization of the terephthalic acid ring and synthesis from pre-functionalized precursors.

Route A: Direct Electrophilic Aromatic Substitution

For certain substituents, the terephthalic acid or terephthalate ester backbone can be directly modified. The two carboxylic acid groups are deactivating and meta-directing; however, under forcing conditions, substitution can be achieved.

-

Nitration: Treatment of terephthalic acid with a mixture of concentrated nitric and sulfuric acid leads to the formation of 2-nitroterephthalic acid, which can subsequently be reduced to the highly useful 2-aminoterephthalic acid.[6] This amino-substituted derivative is a valuable fluorophore in its own right and a key building block for more complex structures.

-

Halogenation: Direct halogenation using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in oleum can introduce halogen atoms onto the ring.[6] These halogenated intermediates are versatile handles for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions.

Caption: Workflow for hydroxyl radical detection using terephthalic acid.

Experimental Protocol: Hydroxyl Radical Detection Assay

-

Reagent Preparation: Prepare a stock solution of terephthalic acid (e.g., 2 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Ensure the TPA is fully dissolved.

-

Sample Incubation: Add the TPA solution to the experimental sample (e.g., cell lysate, enzyme reaction, material suspension) to a final concentration of ~500 µM. Include appropriate controls (e.g., sample without TPA, TPA in buffer alone).

-

Reaction: Incubate the samples under conditions where •OH generation is expected (e.g., Fenton reaction, photocatalysis) for a defined period.

-

Fluorescence Measurement: Transfer the samples to a fluorescence plate reader or cuvette-based fluorometer.

-

Data Acquisition: Excite the sample at ~315 nm and record the emission spectrum, focusing on the peak at ~425 nm corresponding to 2-hydroxyterephthalic acid. [3]6. Quantification: The fluorescence intensity is directly proportional to the amount of •OH radicals produced. A calibration curve can be generated using known concentrations of 2-hydroxyterephthalic acid for absolute quantification.

Building Blocks for Advanced Sensing Platforms

Terephthalic acid derivatives are exceptional ligands for constructing Metal-Organic Frameworks (MOFs). In these structures, the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to a coordinated lanthanide metal ion (e.g., Terbium, Europium), which then emits its characteristic sharp, long-lived luminescence. [7]This antenna effect is the basis for highly sensitive "turn-on" or "turn-off" sensors.

-

Ion Sensing: MOFs built with terephthalate linkers have been developed for the sensitive detection of environmentally significant ions like Fe(III), Cr(VI), and Ag(I) in water. [7]A Tb³⁺-functionalized Zr-MOF demonstrated highly selective "turn-on" fluorescence sensing of fluoride ions in aqueous solution. [8]* Small Molecule Detection: A novel Terbium(III)-based coordination polymer using a functionalized terephthalic acid ligand was engineered as a turn-on fluorescent probe for quinolone antibiotics, achieving nanomolar detection limits. [9]

Components for Bioimaging and Materials Science

The versatility of this scaffold extends to cell biology and materials science.

-

Bioimaging: Copper-terephthalic acid (CuBDC) based metal-organic frameworks have been designed as pH and hydrogen peroxide responsive fluorescent probes for specific imaging of lysosomes within cells. [10]While deep-tissue imaging in the near-infrared (NIR-II) window (1000-1700 nm) is a major goal in drug development, [11][12]the development of terephthalic acid-based fluorophores for this region remains an exciting frontier.

-

Optoelectronic Materials: The discovery of terephthalic acid derivatives with strong dual-state emission (DSE) has opened doors for their use in solid-state lighting. Fluorophores that are highly emissive in both solution and solid states have been fabricated for potential use in light-emitting diodes (LEDs). [13][14]* Fluorescent Polymers: Functionalized terephthalate monomers can be polymerized to create materials with intrinsic fluorescence, offering potential in applications like sensing films and smart textiles. [15]

Conclusion

2-Substituted terephthalic acids represent a powerful and highly tunable class of fluorophores. Their journey from a simple, non-emissive aromatic di-acid to a sophisticated molecular tool is a testament to the power of rational chemical design. By understanding the fundamental principles of how substitution governs their photophysical properties, researchers can leverage established synthetic routes to create tailored probes for a myriad of applications. From quantifying reactive oxygen species in drug efficacy studies to building next-generation sensors and optoelectronic materials, the terephthalic acid scaffold continues to prove its value as a cornerstone of modern fluorescence technology. Future work will undoubtedly focus on pushing their emission further into the near-infrared for deeper bioimaging and designing more complex, multi-responsive systems for advanced diagnostics.

References

- A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Devel - Benchchem. (URL: )

- Starch-regulated copper–terephthalic acid as a pH/hydrogen peroxide simultaneous-responsive fluorescent probe for lysosome imaging - Dalton Transactions (RSC Publishing). (URL: )

-

A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics - MDPI. (URL: [Link])

-

Large Stokes shift fluorescent dyes based on a highly substituted terephthalic acid core - Organic Letters. (URL: [Link])

-

Large Stokes Shift Fluorescent Dyes Based on a Highly Substituted Terephthalic Acid Core - American Chemical Society. (URL: [Link])

-

Chemists develops novel fluorescent probe for monitoring cell activities to achieve breakthrough in future drug discovery - ScienceDaily. (URL: [Link])

-

Facile Synthesis of a Terephthalic Acid-Based Organic Fluorophore with Strong and Color-Tunable Emission in Both Solution and Solid States for LED Applications. - Semantic Scholar. (URL: [Link])

-

Fig. 2 (a) The fluorescence emission spectra of terephthalic acid in... - ResearchGate. (URL: [Link])

-

Functionalized fluorescent terephthalate monomers and their attempted polyester formation - Royal Society of Chemistry. (URL: [Link])

-

Facile Synthesis of a Terephthalic Acid-Based Organic Fluorophore with Strong and Color-Tunable Emission in Both Solution and Solid States for LED Applications | ACS Applied Materials & Interfaces. (URL: [Link])

-

Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid - MDPI. (URL: [Link])

-

Terephthalic acid - PhotochemCAD. (URL: [Link])

-

Fluorescence spectra of 2-hydroxy terephthalic acid (TAOH) solution... - ResearchGate. (URL: [Link])

-

Fig. S4 Fluorescent spectra using terephthalic acid (TA) as a... - ResearchGate. (URL: [Link])

-

Origins of crystallisation-induced dual emission of terephthalic and isophthalic acid crystals - Royal Society of Chemistry. (URL: [Link])

-

Molecular Fluorophores for Deep-Tissue Bioimaging - PMC - NIH. (URL: [Link])

-

Novel “Turn-On” Fluorescent Probe for Highly Selectively Sensing Fluoride in Aqueous Solution Based on Tb3+-Functionalized Metal–Organic Frameworks | ACS Omega. (URL: [Link])

-

Structure of terephthalic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Molecular Fluorophores for Deep-Tissue Bioimaging | ACS Central Science. (URL: [Link])

-

Photophysical properties of functionalized terphenyls and implications to photoredox catalysis | ChemRxiv. (URL: [Link])

-

Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC. (URL: [Link])

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Starch-regulated copper–terephthalic acid as a pH/hydrogen peroxide simultaneous-responsive fluorescent probe for lysosome imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Functionalized fluorescent terephthalate monomers and their attempted polyester formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01533D [pubs.rsc.org]

The Architecture of Light and Function: A Technical Guide to the Structure-Property Relationships of Xanthene-Terephthalate Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of xanthene dyes with terephthalate moieties represents a compelling, albeit emerging, frontier in the design of functional molecules. This guide synthesizes foundational principles from the well-established fields of xanthene chemistry and terephthalate-based materials to elucidate the anticipated structure-property relationships of these novel conjugates. We will explore the nuanced interplay between the photophysically active xanthene core and the structurally versatile terephthalate linker, offering a predictive framework for the rational design of next-generation fluorescent probes, targeted drug delivery systems, and advanced materials. This document provides a comprehensive overview of the core chemistries, detailed experimental protocols for synthesis and characterization, and a forward-looking perspective on the potential applications of this promising class of molecules.

Introduction: A Union of Photophysical Prowess and Structural Versatility

Xanthene dyes, a class of heterocyclic compounds encompassing fluorescein, rhodamine, and their derivatives, are renowned for their exceptional photophysical properties.[1][2] Key characteristics such as high molar extinction coefficients, excellent fluorescence quantum yields, and remarkable photostability have cemented their role as indispensable tools in biological imaging, sensing, and laser technologies.[3][4] The electronic and photophysical properties of the xanthene core are highly tunable through chemical modification, a feature that has been extensively exploited to create a vast library of functional dyes.[2][5]

Terephthalic acid and its derivatives, on the other hand, are celebrated for their rigid, linear geometry and their ability to form robust, extended structures. This is most prominently demonstrated in the field of metal-organic frameworks (MOFs), where terephthalate linkers are fundamental building blocks for creating porous materials with applications in gas storage, catalysis, and drug delivery.

The conjugation of these two distinct molecular entities—the fluorescent xanthene and the structurally directing terephthalate—offers a tantalizing prospect: the creation of molecules that synergistically combine the sensory and imaging capabilities of the former with the structural and functional handles of the latter. This guide will delve into the anticipated structure-property relationships of these novel conjugates, providing a roadmap for their design, synthesis, and application.

Synthetic Strategies: Forging the Xanthene-Terephthalate Linkage

The covalent linkage of a xanthene dye to a terephthalate moiety can be approached through several synthetic routes, primarily revolving around the formation of an ester or amide bond. The choice of strategy will depend on the desired point of attachment on the xanthene core and the available functional groups on both the dye and the terephthalate precursor.

Esterification-based Conjugation

A prevalent method for conjugating molecules to the carboxylic acid groups of rhodamine dyes is through esterification.[6] This approach can be adapted for the synthesis of xanthene-terephthalate conjugates.

Experimental Protocol: Synthesis of a Rhodamine-Terephthalate Monoester

-

Activation of Terephthalic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl terephthalate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

-

Coupling Reaction: To the activated terephthalate solution, add a solution of a hydroxyl-functionalized xanthene dye (e.g., a rhodamine derivative with a free hydroxyl group, 1 equivalent) dissolved in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute acid (e.g., 0.1 M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure xanthene-terephthalate conjugate.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the activated ester with atmospheric moisture, which would lead to the hydrolysis of the activated species and reduce the yield of the desired conjugate.

-

Anhydrous Solvents: Similarly, anhydrous solvents are essential to prevent side reactions and ensure the efficiency of the coupling reaction.

-

Coupling Agents: DCC is a common and effective coupling agent for ester formation. DMAP is used as a nucleophilic catalyst to accelerate the reaction.

-

Purification: The purification steps are designed to remove unreacted starting materials, byproducts of the coupling reaction (DCU), and the catalyst (DMAP), ensuring the isolation of a high-purity product.

Amide Bond Formation

An alternative and robust method for conjugation is through the formation of an amide bond, which is generally more stable to hydrolysis than an ester linkage. This approach is suitable when an amine-functionalized xanthene derivative and a carboxylic acid-functionalized terephthalate are available.

Experimental Protocol: Synthesis of a Xanthene-Terephthalamide

-

Activation of Terephthalic Acid: Follow the same procedure as in the esterification protocol (Section 2.1, Step 1) to activate a terephthalic acid mono-ester or mono-acid.

-

Coupling Reaction: To the activated terephthalate solution, add a solution of an amine-functionalized xanthene dye (1 equivalent) dissolved in an anhydrous solvent.

-

Reaction Monitoring, Work-up, and Purification: Follow the procedures outlined in the esterification protocol (Section 2.1, Steps 3-6), with the necessary adjustments for the properties of the amide product.

Core Structure-Property Relationships: A Predictive Analysis

The photophysical and chemical properties of xanthene-terephthalate conjugates will be governed by the interplay of the electronic nature of the xanthene core, the position and nature of the linkage to the terephthalate, and the substituents on both moieties.

Impact on Photophysical Properties

The conjugation of a terephthalate moiety to a xanthene core is expected to induce predictable changes in the absorption and emission spectra of the dye.

-

Electronic Effects: The terephthalate group is electronically conjugated. Depending on the point of attachment, it can influence the electron density of the xanthene's π-system. If the terephthalate is attached at a position that extends the conjugation of the xanthene chromophore, a bathochromic (red) shift in both the absorption and emission maxima is anticipated.[7] Conversely, if the linkage disrupts the planarity of the xanthene core, a hypsochromic (blue) shift may be observed.

-

Spirolactonization: Many xanthene dyes exist in a pH-dependent equilibrium between a fluorescent open quinonoid form and a non-fluorescent closed spirolactone form.[8] The introduction of a bulky terephthalate group, particularly near the carboxylic acid of a rhodamine, could sterically influence this equilibrium, potentially favoring the open, fluorescent form and leading to a higher quantum yield.[5]

| Structural Modification | Predicted Effect on Absorption/Emission | Predicted Effect on Quantum Yield | Rationale |

| Conjugation Position | Red-shift if conjugation is extended; Blue-shift if planarity is disrupted. | May increase or decrease depending on the effect on non-radiative decay pathways. | Alteration of the HOMO-LUMO energy gap of the xanthene chromophore. |

| Linker Type (Ester vs. Amide) | Minimal direct effect on spectra. | Amide linkers may offer greater stability, leading to more consistent quantum yields over time. | The electronic contribution of the ester or amide linkage itself is generally small compared to the overall π-system. |

| Substituents on Terephthalate | Electron-donating groups may cause a red-shift; electron-withdrawing groups may cause a blue-shift. | Can be modulated to fine-tune fluorescence properties. | Perturbation of the electronic properties of the terephthalate moiety, which can have a through-bond or through-space effect on the xanthene core. |

| Substituents on Xanthene Core | Well-established effects (e.g., amino groups cause red-shifts). | Can be tailored for specific applications (e.g., heavy atoms can enhance intersystem crossing). | Direct modification of the electronic structure of the primary chromophore. |

Physicochemical and Biological Properties

The introduction of a terephthalate moiety will significantly alter the physicochemical properties of the parent xanthene dye, which in turn will influence its biological behavior.

-

Solubility and Lipophilicity: The terephthalate group will generally increase the lipophilicity of the conjugate compared to the parent dye, which can enhance its ability to cross cell membranes. This is a critical consideration for the design of intracellular probes and drug delivery systems.

-

Biocompatibility: The biocompatibility of the conjugate will need to be carefully assessed, as both the xanthene dye and the terephthalate linker can exhibit cytotoxicity at certain concentrations.

-

Targeting and Drug Delivery: The free carboxylic acid or ester group on the terephthalate moiety provides a convenient handle for further functionalization. This allows for the attachment of targeting ligands (e.g., peptides, antibodies) for site-specific delivery, or the conjugation of therapeutic agents for theranostic applications.[9]

Characterization of Xanthene-Terephthalate Conjugates

A comprehensive characterization of these novel conjugates is essential to validate their structure and understand their properties.

Experimental Protocol: Spectroscopic and Photophysical Characterization

-

UV-Visible Absorption Spectroscopy: Dissolve the purified conjugate in a range of solvents of varying polarity (e.g., hexane, toluene, DCM, acetonitrile, methanol, water) to a known concentration (e.g., 10 µM). Record the absorption spectra using a UV-Vis spectrophotometer. Determine the molar extinction coefficient (ε) at the absorption maximum (λmax).

-

Fluorescence Spectroscopy: Using the same solutions, record the fluorescence emission spectra by exciting at the absorption maximum. Determine the emission maximum (λem) and the Stokes shift (the difference in wavelength between the absorption and emission maxima).

-

Fluorescence Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar emission wavelength (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95). The quantum yield is calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) to measure the fluorescence lifetime (τ) of the conjugate in different solvents. This provides information about the rates of radiative and non-radiative decay processes.

-

NMR and Mass Spectrometry: Confirm the chemical structure and purity of the conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications and Future Perspectives

The unique combination of properties offered by xanthene-terephthalate conjugates opens up a wide range of potential applications.

-

Fluorescent Probes for Biological Imaging: The terephthalate moiety can be functionalized to create probes that selectively target specific cellular components or respond to changes in the local environment (e.g., pH, ion concentration). The inherent brightness and photostability of the xanthene core make these conjugates ideal for long-term imaging experiments.

-

Targeted Drug Delivery and Theranostics: By attaching a therapeutic agent to the terephthalate linker and a targeting ligand to another part of the molecule, it is possible to create theranostic agents that can simultaneously deliver a drug to a specific site and report on its location and release through fluorescence imaging.[9]

-

Advanced Materials: The rigid terephthalate unit can be used to incorporate xanthene dyes into polymeric materials or to create self-assembling systems with well-defined nanostructures. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

The field of xanthene-terephthalate conjugates is still in its infancy. Future research will likely focus on the development of more sophisticated synthetic methodologies, a deeper understanding of the structure-property relationships through computational modeling and experimental studies, and the exploration of novel applications in medicine and materials science. The ability to rationally design and synthesize these multifunctional molecules holds immense promise for addressing key challenges in a variety of scientific disciplines.

References

-

Ramezani Taghartapeh, M., et al. (2017). Synthesis, spectroscopic and photophysical studies of xanthene derivatives. Journal of Molecular Structure, 1149, 862-873. [Link]

-

Paredes, J. M., et al. (2019). Design, synthesis and photophysical studies of improved xanthene dye to detect acetate. Journal of Photochemistry and Photobiology A: Chemistry, 371, 300-305. [Link]

-

Bhat, S. U., et al. (2020). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 13(2), 87-96. [Link]

-

Ma, S., et al. (2017). Design strategies and progress on xanthene-based fluorescent probe for metal ions. Reviews in Analytical Chemistry, 36(3), 20160029. [Link]

-

Li, J., et al. (2020). Metal–organic frameworks containing xanthene dyes for photocatalytic applications. Dalton Transactions, 49(35), 12155-12167. [Link]

-

Bar-Shir, A., et al. (2019). Peptide-Driven Targeted Drug-Delivery System Comprising Turn-On Near-Infrared Fluorescent Xanthene-Cyanine Reporter for Real-Time Monitoring of Drug Release. ChemMedChem, 14(19), 1727-1734. [Link]

-

Kim, S., et al. (2020). A xanthene-based probe with dual reaction sites enables fluorescence turn-on detection of thiophenol in an aqueous medium. New Journal of Chemistry, 44(1), 107-112. [Link]

-

Miller, E. W., et al. (2020). An open and shut case? Chemistry to control xanthene dyes. Current Opinion in Chemical Biology, 57, 1-8. [Link]

-

Kubota, Y., et al. (2022). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Molecules, 27(10), 3092. [Link]

-

Spokoyny, A. M., et al. (2022). Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides. ACS Chemical Biology, 17(6), 1436-1444. [Link]

-

Pishgar, M., et al. (2022). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 15(2), 87-96. [Link]

-

Benniston, A. C., et al. (2020). Functionalized fluorescent terephthalate monomers and their attempted polyester formation. Organic & Biomolecular Chemistry, 18(41), 8355-8364. [Link]

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155. [Link]

-

Frazier, D. J., & Knauss, D. M. (2025). Donor–Acceptor Polymers With Electron Acceptors Based on Xanthene and Phthalein Moieties: Extending Conjugation Through Ion Formation via Protic Acid Doping. Journal of Polymer Science. [Link]

-

McCullagh, M., & Daggett, K. A. (2007). Synthesis of xanthene dyes using electrophilic aromatic substitution. Journal of Chemical Education, 84(11), 1799. [Link]

-

Grimm, J. B., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Organic & biomolecular chemistry, 13(43), 10643-10651. [Link]

-

Song, A., et al. (2000). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 167(3), 253-262. [Link]

-

Nguyen, V. C., et al. (2022). Visible-light-driven photocatalytic degradation of rhodamine B using Bi2WO6/GO deposited on polyethylene terephthalate fabric. Journal of Materials Science: Materials in Electronics, 33(29), 22691-22704. [Link]

- CN103183657A - Synthesis method of rhodamine esterification derivative - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103183657A - Synthesis method of rhodamine esterification derivative - Google Patents [patents.google.com]

- 7. WO2000064988A1 - Xanthene dyes and their application as luminescence quenching compounds - Google Patents [patents.google.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

An Application Note and Protocol for the Synthesis of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid and its Isomers

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Xanthene dyes, a class of fluorescent compounds characterized by the 6H-xanthene core, are fundamental tools in various scientific disciplines, including molecular biology, analytical chemistry, and materials science. Their utility is rooted in their strong light absorption and high quantum yield of fluorescence. The parent compound of many xanthene dyes, fluorescein, is synthesized via the condensation of resorcinol and phthalic anhydride.

This document provides a detailed protocol for the synthesis of a functionalized xanthene dye, provisionally named this compound. Based on established synthetic routes for analogous structures, the most viable pathway involves the acid-catalyzed condensation of resorcinol with trimellitic anhydride. This reaction is anticipated to yield a mixture of isomers, primarily 4-(3,6-dihydroxy-9H-xanthen-9-yl)phthalic acid and 5-(3,6-dihydroxy-9H-xanthen-9-yl)isophthalic acid, due to the two possible orientations of the anhydride during the reaction. The presence of the additional carboxylic acid groups, compared to fluorescein, offers a valuable handle for further chemical modifications, such as conjugation to biomolecules or incorporation into polymers.

This guide is intended for researchers in chemistry and drug development, providing a robust, step-by-step methodology, the underlying chemical principles, and methods for characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a Friedel-Crafts acylation followed by a dehydration-cyclization cascade. The reaction is catalyzed by a strong acid, typically methanesulfonic acid or sulfuric acid, which protonates the anhydride, activating it for electrophilic attack on the electron-rich resorcinol rings. Two successive electrophilic aromatic substitution reactions are followed by the formation of the xanthene core through the elimination of water.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer (or a heavy-duty magnetic stir bar), a reflux condenser with a gas inlet, and a thermocouple connected to a heating mantle.

-

Ensure all glassware is thoroughly dried in an oven before use to prevent side reactions with the moisture-sensitive anhydride.

-

-

Charging the Flask:

-

To the flask, add resorcinol (22.0 g, 0.2 mol) and trimellitic anhydride (19.2 g, 0.1 mol).

-

Rationale: A 2:1 molar ratio of the phenol to the anhydride is used to ensure complete consumption of the anhydride and formation of the xanthene core.

-

-

Initiating the Reaction:

-

Under a gentle flow of nitrogen or argon, slowly add methanesulfonic acid (approx. 60 mL) to the flask with stirring. The mixture will become a thick slurry.

-

Rationale: The inert atmosphere prevents oxidation of the electron-rich resorcinol at high temperatures. Methanesulfonic acid serves as both the catalyst and a high-boiling solvent for the reaction.

-

Begin heating the mixture to 180-190 °C. The solids will gradually dissolve, and the solution will darken significantly.

-

-

Reaction Monitoring:

-

Maintain the temperature at 180-190 °C for 4 to 6 hours. As the reaction progresses, the mixture will become highly viscous and may eventually solidify into a brittle, deeply colored mass.

-

Rationale: The high temperature is necessary to overcome the activation energy for the double electrophilic aromatic substitution and to drive off the water formed during the cyclization.

-

-

Work-up and Isolation:

-

After the reaction period, turn off the heat and allow the flask to cool to approximately 80-90 °C. The mixture will be a solid or a very thick tar.

-

In a separate large beaker, prepare 800 mL of deionized water and stir it vigorously.

-

Carefully and slowly pour the hot reaction mixture into the stirring water. The solid will break apart. This step should be performed in a well-ventilated fume hood.

-

Rationale: Quenching in water hydrolyzes any remaining anhydride and dissolves the methanesulfonic acid.

-

-

Purification:

-

Heat the aqueous suspension to a boil. Slowly add a 10 M solution of sodium hydroxide (NaOH) until the solid dissolves and the pH of the solution is between 9 and 10. The solution will turn a deep, fluorescent reddish-orange.

-

Rationale: The product is a carboxylic acid and a phenol, making it soluble in aqueous base as the corresponding carboxylate and phenoxide salts. This step helps to separate it from non-acidic impurities.

-

While hot, filter the solution through a Büchner funnel to remove any insoluble byproducts.

-

Allow the filtrate to cool to room temperature. With continuous stirring, slowly add concentrated hydrochloric acid (HCl) until the pH is between 1 and 2.

-

A voluminous, colored precipitate will form.

-

Rationale: Re-protonation of the carboxylate and phenoxide groups renders the product insoluble in the acidic aqueous solution, causing it to precipitate out.

-

Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation.

-

-

Final Product Collection:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove residual salts and acid.

-

Optionally, wash with a small amount of cold ethanol to aid in drying.

-

Dry the product in a vacuum oven at 60 °C overnight. The final product should be a dark orange or reddish-brown powder.

-

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (in DMSO-d₆): Expect aromatic protons from the xanthene core and the phthalic acid moiety. The signals for the hydroxyl and carboxylic acid protons will be broad and may exchange with D₂O.

-

FT-IR (ATR): Look for characteristic peaks: a broad O-H stretch (around 3500-3000 cm⁻¹) for the hydroxyl and carboxylic acid groups, a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a C=O stretch for the xanthene lactone (around 1750 cm⁻¹).

-

Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak for C₂₁H₁₂O₇ would be at m/z 375.05.

-

UV-Vis Spectroscopy (in 0.1 M NaOH): The compound is expected to exhibit strong absorbance in the visible region, characteristic of fluorescein-like dyes, typically around 490-500 nm.

Safety Precautions

-

Methanesulfonic Acid: Extremely corrosive. Causes severe skin burns and eye damage. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Resorcinol: Harmful if swallowed and can cause skin irritation. Avoid inhalation of dust.

-

High Temperatures: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.

-

Pressure: Do not conduct the reaction in a sealed vessel, as pressure can build up from the water vapor produced.

This protocol provides a comprehensive framework for the synthesis of a carboxylated xanthene dye. Researchers may need to optimize reaction times and purification methods to achieve the desired purity for their specific applications.

References

-

Synthesis of Fluorescein: A classic procedure for the synthesis of the parent xanthene dye, which forms the basis of the protocol described. Source: Organic Syntheses, Coll. Vol. 1, p.280 (1941); Vol. 3, p.43 (1923). [Link]

-

Properties of Xanthene Dyes: A comprehensive review of the photophysical properties of fluorescein and related dyes. Source: "Fluorescein (FL) and its derivatives: new synthetic aspects and applications," RSC Advances, 2017. [Link]

- Friedel-Crafts and Related Reactions: General principles of the electrophilic substitution reactions that underpin the synthesis. Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (A general textbook reference, no direct link available).

-

Trimellitic Anhydride Chemistry: Information on the reactivity and handling of trimellitic anhydride. Source: PubChem Compound Summary for CID 7965, Trimellitic anhydride. [Link]

Illuminating the Nanoscale: A Guide to Post-Synthetic Modification of MOFs with Fluorescein Derivatives

Introduction: Engineering Luminescence in Porous Architectures